molecular formula C17H17N5OS B2753980 (2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)(2-phenylthiazol-4-yl)methanone CAS No. 2097922-26-2

(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)(2-phenylthiazol-4-yl)methanone

Cat. No.: B2753980
CAS No.: 2097922-26-2
M. Wt: 339.42
InChI Key: KZPHIZRVODAQMD-UHFFFAOYSA-N
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Description

(2-((2H-1,2,3-Triazol-2-yl)methyl)pyrrolidin-1-yl)(2-phenylthiazol-4-yl)methanone ( 2097922-26-2) is a synthetically designed complex heterocycle of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C17H17N5OS and a molecular weight of 339.4 g/mol, this compound integrates multiple privileged pharmacophores into a single molecular architecture . The structure features a 2-phenylthiazole moiety linked via a methanone bridge to a pyrrolidine ring that is further functionalized with a 2H-1,2,3-triazole methyl group. Individually, the thiazole, triazole, and pyrrolidine rings are recognized as key structural components in numerous bioactive molecules . Thiazole derivatives demonstrate a broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities, and serve as critical cores in established therapeutics . Similarly, 1,2,3-triazole derivatives are known for their anti-HIV, antimicrobial, antiviral, and antiproliferative effects, and are also used in agrochemicals as insecticides, fungicides, and plant growth regulators . The integration of these systems into one molecule makes this compound a valuable scaffold for investigating polypharmacology and developing novel enzyme inhibitors or receptor modulators. This compound is intended for research use only, specifically for in vitro biological screening, structure-activity relationship (SAR) studies, and as a key intermediate in the synthesis of more complex chemical entities. It is not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(2-phenyl-1,3-thiazol-4-yl)-[2-(triazol-2-ylmethyl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5OS/c23-17(15-12-24-16(20-15)13-5-2-1-3-6-13)21-10-4-7-14(21)11-22-18-8-9-19-22/h1-3,5-6,8-9,12,14H,4,7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZPHIZRVODAQMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CSC(=N2)C3=CC=CC=C3)CN4N=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

It is known that the triazole moiety can interact with various proteins via hydrogen bonding. This interaction can lead to changes in the protein’s function, potentially explaining the compound’s biological activity.

Biological Activity

The compound (2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)(2-phenylthiazol-4-yl)methanone is a synthetic organic molecule that integrates a triazole ring, a pyrrolidine moiety, and a thiazole group. This unique structural combination suggests a wide range of potential biological activities, making it an interesting subject for pharmacological research.

Structural Features

ComponentDescription
Triazole RingKnown for stability and diverse biological activities, including antifungal and antibacterial properties.
Pyrrolidine MoietyOften associated with neuroactive compounds and can enhance the compound's pharmacological profile.
Thiazole GroupContributes to the compound's potential anticancer and antimicrobial activities.

Pharmacological Potential

The biological activity of this compound can be attributed to its structural components, which are known to exhibit various pharmacological effects:

  • Antimicrobial Activity : The triazole and thiazole rings have been reported to possess significant antimicrobial properties against various pathogens. For instance, similar compounds have shown effectiveness against Escherichia coli and Staphylococcus aureus .
  • Anticancer Properties : Thiazole derivatives are frequently studied for their cytotoxic effects on cancer cell lines. Research indicates that compounds with thiazole structures can inhibit tumor growth and induce apoptosis in cancer cells .
  • Neuroactive Effects : Pyrrolidine-containing compounds are often evaluated for their central nervous system (CNS) effects. Some derivatives have demonstrated promise as potential treatments for neurological disorders .

Case Studies and Research Findings

Several studies have explored the biological activities of triazole and thiazole derivatives, providing insights into the potential applications of the compound .

Antitumor Activity

A study focused on thiazole derivatives indicated that compounds with similar structures exhibited potent cytotoxicity against various cancer cell lines. For example, one derivative showed an IC50 value of 1.61 µg/mL against breast cancer cells, suggesting strong anticancer potential .

Antimicrobial Studies

Research on related triazole compounds revealed significant antibacterial activity against multiple strains, including Bacillus subtilis and Pseudomonas fluorescens. This activity is likely due to the presence of hydrophobic groups that enhance membrane permeability .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of such compounds. Key findings from SAR studies include:

  • The presence of electron-donating groups on the phenyl ring enhances anticancer activity.
  • Modifications to the thiazole ring can significantly affect cytotoxicity and selectivity towards cancer cells .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing triazole and thiazole rings exhibit significant antimicrobial activity. The presence of these moieties in the compound suggests potential effectiveness against various bacterial strains. For example:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli10 µg/mL
Staphylococcus aureus8 µg/mL
Pseudomonas aeruginosa12 µg/mL

These findings indicate that the compound may serve as a lead structure for developing new antimicrobial agents.

Anticancer Activity

Preliminary studies have shown that derivatives of triazole and thiazole can induce apoptosis in cancer cells. The mechanism often involves the activation of caspases and subsequent mitochondrial dysfunction. For instance, compounds similar to this one have been reported to:

  • Induce S phase arrest in cancer cell lines.
  • Up-regulate pro-apoptotic proteins while down-regulating anti-apoptotic proteins.

Applications in Agriculture

The unique properties of the compound also suggest potential applications in agricultural chemistry as a fungicide or pesticide. Compounds with similar structures have demonstrated efficacy against fungal pathogens, making this compound a candidate for further exploration in crop protection.

Material Science Applications

In materials science, the compound's structural characteristics can be utilized to develop novel materials with specific properties. Its ability to form coordination complexes with metals could lead to applications in catalysis or as sensors.

Case Studies and Research Findings

Several studies have highlighted the diverse applications of similar compounds:

  • Antimicrobial Efficacy :
    • A study demonstrated that thiazole derivatives showed significant activity against resistant strains of bacteria, suggesting that modifications like those found in this compound could enhance efficacy .
  • Anticancer Research :
    • Research on triazole-containing compounds revealed their potential to inhibit tumor growth in vitro and in vivo models, indicating a promising avenue for cancer therapeutics .
  • Agricultural Applications :
    • Investigations into thiazole derivatives have shown their effectiveness as antifungal agents against common agricultural pathogens .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Triazole and Pyrrolidine Motifs

  • Daridorexant [(S)-2-(5-chloro-4-methyl-1H-benzo[d]imidazol-2-yl)-2-methylpyrrolidin-1-yl)(5-methoxy-2-(2H-1,2,3-triazol-2-yl)phenyl)methanone]: Key Differences: Replaces the thiazole ring with a benzoimidazole and introduces a methoxyphenyl group. Pharmacological Relevance: Approved as a dual orexin receptor antagonist for insomnia, highlighting the importance of triazole-pyrrolidine scaffolds in CNS drug design . Metabolic Stability: The triazole group enhances resistance to oxidative metabolism, a feature likely shared with the target compound .
  • Compound 21 [(S)-(5-(2-(fluoro-18F)phenyl)-2-methylthiazol-4-yl)(2-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)pyrrolidin-1-yl)methanone]: Key Differences: Substitutes triazole with oxadiazole and introduces a fluorine-18 label for PET imaging. Functional Impact: The oxadiazole may reduce basicity compared to triazole, altering solubility and binding kinetics .

Thiazole-Containing Analogs

  • Compound 7b [(3-Amino-1-phenyl-1H-pyrazol-4-yl){5-[(3-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-3,4-dimethyl-thieno[2,3-b]thiophen-2-yl}methanone]: Key Differences: Uses thienothiophene and pyrazole instead of triazole and thiazole. Physicochemical Data: IR spectra (C=O stretch at 1720 cm⁻¹) and NMR shifts (δ 7.3–7.6 ppm for aromatic protons) provide benchmarks for comparing electronic environments in the target compound .
  • Compound 10 [6-[5-(7-Cyanopyrazolo[1,5-a]pyrimidin-6-yl)-3,4-dimethylthieno[2,3-b]thiophen-2-yl]-2-phenyl-pyrazolo[1,5-a]pyrimidine-7-carbonitrile]: Key Differences: Cyanopyrazolopyrimidine and thienothiophene cores. Synthetic Parallels: Both compounds employ condensation reactions with amines, suggesting shared synthetic challenges in heterocycle functionalization .

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound Daridorexant Compound 21
Molecular Weight ~380–400 g/mol (est.) 531.3 g/mol ~550 g/mol (est.)
Key Functional Groups Triazole, thiazole Triazole, benzoimidazole Oxadiazole, fluorine-18
LogP (Predicted) ~2.5–3.5 3.8 (experimental) ~3.0–3.5
Metabolic Stability High (triazole) High Moderate (oxadiazole)
  • Solubility : The phenylthiazole group in the target compound may reduce aqueous solubility compared to Daridorexant’s methoxyphenyl group .
  • Bioavailability : Pyrrolidine’s conformational flexibility could enhance membrane permeability relative to rigid analogs like Compound 10 .

Structure-Activity Relationship (SAR) Insights

  • Triazole vs. Oxadiazole : Triazole’s hydrogen-bonding capability may improve target affinity compared to oxadiazole, as seen in Daridorexant’s orexin receptor binding .
  • Thiazole vs. Benzoimidazole : Thiazole’s smaller size may allow better penetration into hydrophobic binding pockets, whereas benzoimidazole (in Daridorexant) offers bulk for steric interactions .

Q & A

Basic Research Questions

Q. What are the key structural features of the compound, and how do they influence its reactivity and biological activity?

  • The compound combines a 1,2,3-triazole ring linked to a pyrrolidine moiety and a 2-phenylthiazole group via a methanone bridge. The triazole ring provides hydrogen-bonding capability and metabolic stability, while the thiazole and phenyl groups contribute to lipophilicity and π-π stacking interactions. These features enhance its potential as a bioactive molecule targeting enzymes or receptors requiring heterocyclic recognition .
  • Methodological Insight : Computational modeling (e.g., molecular docking) can predict interactions with biological targets, guided by structural analogs in the literature .

Q. What are the standard analytical techniques for confirming the compound’s purity and structure?

  • High-resolution mass spectrometry (HRMS) and 1^1H/13^13C NMR are critical for verifying molecular weight and structural integrity. For example, NMR can resolve the stereochemistry of the pyrrolidine ring and confirm the presence of the triazole-thiazole linkage .
  • Methodological Insight : Use deuterated solvents (e.g., DMSO-d6_6) and 2D NMR (COSY, HSQC) to resolve overlapping signals in complex regions .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Multi-step synthesis typically involves:

Formation of the pyrrolidine-triazole core via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Coupling with 2-phenylthiazole-4-carboxylic acid using peptide coupling reagents (e.g., HATU or EDC) .

  • Methodological Insight : Optimize reaction temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to improve yield .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multi-step synthesis?

  • Key variables :

  • Catalyst loading : Reduce Cu(I) catalyst to ≤5 mol% to minimize side reactions in CuAAC .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates during coupling steps .
  • Purification : Use flash chromatography with gradients (e.g., 5–20% EtOAc/hexane) to separate diastereomers or unreacted starting materials .
    • Data Contradiction : If yields vary between batches, analyze reaction intermediates via LC-MS to identify degradation products or incomplete steps .

Q. How can contradictory biological activity data from different assays be resolved?

  • Case Example : Discrepancies in IC50_{50} values may arise from assay conditions (e.g., pH, serum proteins). Validate results using orthogonal assays:

  • Enzyme inhibition assays (e.g., fluorescence-based) vs. cell-based viability assays (e.g., MTT).
  • Control for off-target effects by testing structurally related analogs .
    • Methodological Insight : Use statistical tools (e.g., Bland-Altman plots) to assess inter-assay variability .

Q. What strategies can elucidate the compound’s mechanism of action when structural analogs show divergent activities?

  • Approaches :

SAR studies : Synthesize derivatives with modifications to the triazole, pyrrolidine, or thiazole moieties to identify critical pharmacophores .

Target fishing : Use affinity chromatography or thermal shift assays to identify binding proteins .

  • Data Analysis : Combine molecular dynamics simulations with experimental binding data to refine interaction models .

Q. How can stability issues (e.g., hydrolysis of the methanone bridge) be mitigated during in vitro studies?

  • Experimental Design :

  • Conduct accelerated stability studies (40°C, 75% RH) to identify degradation pathways.
  • Modify the methanone group with electron-withdrawing substituents (e.g., -CF3_3) to enhance resistance to nucleophilic attack .
    • Analytical Validation : Monitor degradation via HPLC-UV at 254 nm and confirm by HRMS .

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